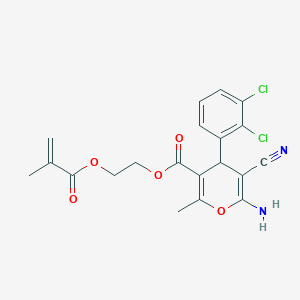

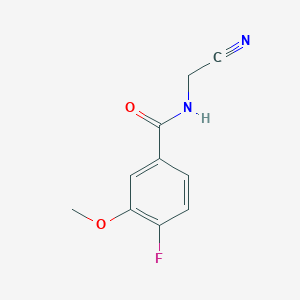

![molecular formula C7H8Cl3NO2 B2474209 (7aR)-3-(三氯甲基)四氢吡咯并[1,2-c]噁唑-1(3H)-酮 CAS No. 1263774-42-0](/img/structure/B2474209.png)

(7aR)-3-(三氯甲基)四氢吡咯并[1,2-c]噁唑-1(3H)-酮

描述

(7aR)-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one, or (7aR)-3-TCMT, is a synthetic organic compound that belongs to the class of oxazolones. It is a highly versatile molecule that has been used in a variety of applications, including synthetic organic chemistry, industrial applications, and as an active pharmaceutical ingredient. In addition, (7aR)-3-TCMT has been studied extensively for its potential therapeutic effects in a variety of biological systems.

科学研究应用

合成光学活性α-支链脯氨酸

(7aR)-3-(三氯甲基)四氢吡咯并[1,2-c]噁唑-1(3H)-酮在合成光学活性α-支链脯氨酸中起着至关重要的作用。它在空气和湿气中的稳定性使其成为有机合成中宝贵的试剂,特别是对于支链脯氨酸,这在各种生化过程和药物应用中具有重要意义 (Artman et al., 2009)。

抗肿瘤药物合成

该化合物参与合成新型广谱抗肿瘤药物。例如,它有助于合成8-氨基甲酰-3-取代咪唑并[5,1-d]-1,2,3,5-四唑-4(3H)-酮,对某些白血病具有治疗活性,并有望作为更有效癌症治疗的前药 (Stevens et al., 1984)。

晶体结构表征

对该化合物衍生物的晶体结构表征对于理解其分子构型至关重要。这类研究对于开发具有特定物理和化学性质的新药物和材料至关重要 (Zhang et al., 2015)。

降糖药物开发

(7aR)-3-(三氯甲基)四氢吡咯并[1,2-c]噁唑-1(3H)-酮的衍生物已被探索其作为降糖药物的潜力。这项研究对于寻找治疗糖尿病的新方法至关重要,尤其是2型糖尿病 (Aicher et al., 1998)。

药物和化学合成

它的应用延伸到具有药物意义的各种化学合成中。例如,它被用于合成对结核分枝杆菌菌株具有潜在抗结核活性的化合物 (Venugopala et al., 2016)。

吡咯衍生物合成

该化合物在吡咯衍生物的合成中起着关键作用,这在药物研究和材料科学中非常重要。这类研究有助于开发具有独特性能的新药物和材料 (Zhang et al., 2020)。

属性

IUPAC Name |

(7aR)-3-(trichloromethyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl3NO2/c8-7(9,10)6-11-3-1-2-4(11)5(12)13-6/h4,6H,1-3H2/t4-,6?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQBXRYSVSZLSL-NJXYFUOMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)OC(N2C1)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C(=O)OC(N2C1)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2474128.png)

![4-(2-Methyl-1,3-oxazol-4-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide](/img/structure/B2474131.png)

![2,6-difluoro-N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2474136.png)

![N-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]prop-2-enamide](/img/structure/B2474139.png)

![N-[1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide](/img/structure/B2474140.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2474144.png)

![4-oxo-N-(3,3,5-trimethylcyclohexyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2474145.png)

![(Z)-ethyl 2-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2474147.png)